molecular formula C20H16N2O3 B5888952 N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide

N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide

Cat. No.: B5888952
M. Wt: 332.4 g/mol
InChI Key: ZFOHHGPJVGYYCY-UHFFFAOYSA-N
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Description

N-{[1,1’-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected at the 1,1’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide typically involves the coupling of biphenyl derivatives with appropriate reagents. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include refluxing in a solvent mixture such as tetrahydrofuran (THF) and water .

Industrial Production Methods

Industrial production of biphenyl derivatives, including N-{[1,1’-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide, often involves scalable synthetic methodologies. These methods include various metal-catalyzed reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Friedel–Crafts reactions . These reactions are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while electrophilic substitution can introduce various functional groups onto the biphenyl rings .

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

2-methyl-3-nitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-16(11-7-13-19(14)22(24)25)20(23)21-18-12-6-5-10-17(18)15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHHGPJVGYYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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